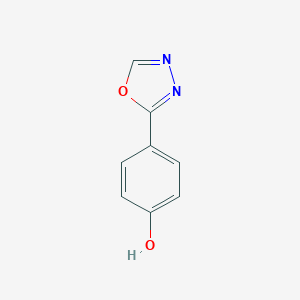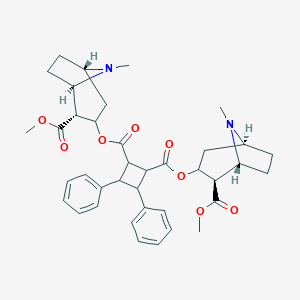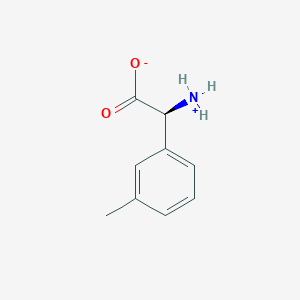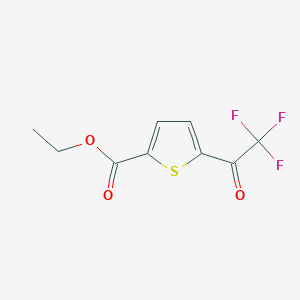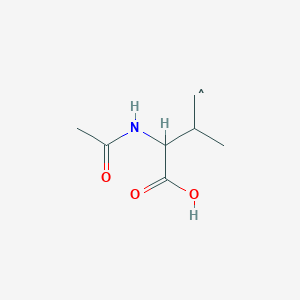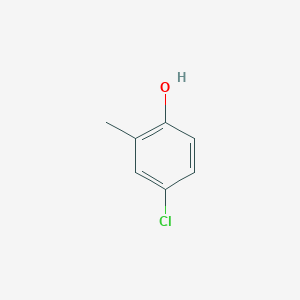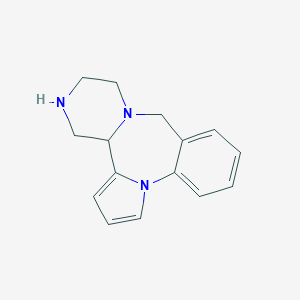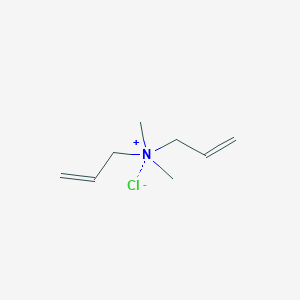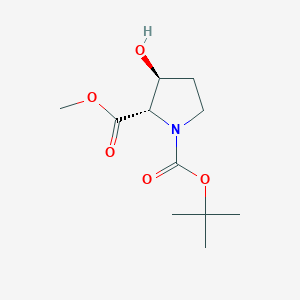
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate" often begins with L-aspartic acid or similar starting materials. For example, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid through a series of steps involving methylation, reduction, protection, and mesylation, culminating in an overall yield of 65% for the target compound (Yoshida et al., 1996). Such methods highlight the intricate steps required to achieve the desired chiral and structural specificity.
Scientific Research Applications
Synthesis and Chiral Auxiliary Applications :
- "tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate" has been synthesized and used as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, illustrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Derivatives in Organic Synthesis :
- Derivatives like "2(S)-(beta-tert-Butoxycarbonyl-alpha-(S)-hydroxyethyl)-4-R-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester" have been synthesized and reduced using Ru(II)‐BINAP, demonstrating the compound's versatility in organic synthesis (King, Armstrong, & Keller, 2005).
Mechanism Studies and Group Migration :
- A study on "tert-butyloxycarbonyl (Boc) group migration" in pyrrolidine derivatives revealed a base-generated alkoxide-triggered migration, contributing to understanding the chemical behavior of such compounds (Xue & Silverman, 2010).
Synthesis from L-Aspartic Acid :
- Large-scale synthesis of "(3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine" from L-aspartic acid illustrates the compound's scalability and potential in pharmaceutical synthesis (Yoshida et al., 1996).
Medicinal Chemistry Applications :
- Derivatives like "4-Fluoropyrrolidine-2-carbonyl fluorides" have been explored for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

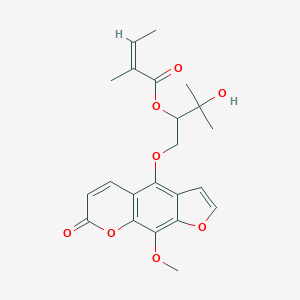
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
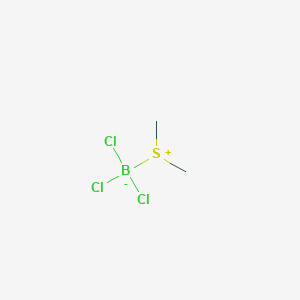
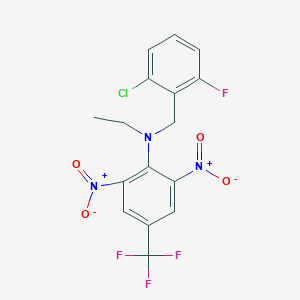
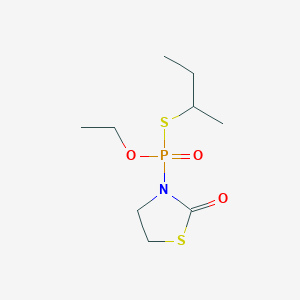
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
